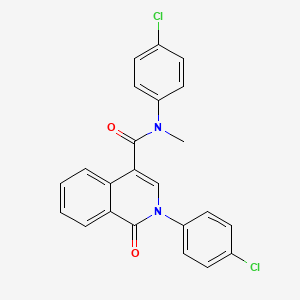

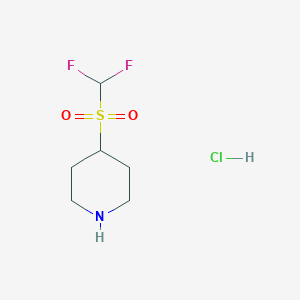

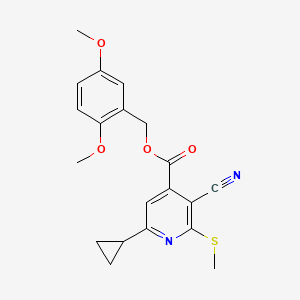

![molecular formula C20H13ClN6OS3 B2869339 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671199-91-0](/img/structure/B2869339.png)

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, a triazole ring, and a thiadiazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The structure of similar compounds, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, has been studied using various spectral techniques .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Similar compounds have been synthesized via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization .科学的研究の応用

Anticancer Research

The thiazolo[2,3-c][1,2,4]triazol moiety is known to possess anticancer properties . This compound could be investigated for its efficacy against various cancer cell lines. Its ability to interact with cellular components that are overexpressed in cancer cells, such as certain enzymes or receptors, makes it a candidate for targeted cancer therapy.

Anti-Inflammatory Activity

Compounds with a 1,2,4-triazole core are often explored for their anti-inflammatory effects . The compound could be part of studies aiming to reduce inflammation in chronic diseases such as arthritis or inflammatory bowel disease, potentially by inhibiting the synthesis of pro-inflammatory cytokines.

Antibacterial and Antifungal Agents

The presence of chlorophenyl and thiadiazol groups in the compound’s structure suggests it may have antibacterial and antifungal applications. Research could focus on its mechanism of action, possibly involving the disruption of microbial cell wall synthesis or function .

Antidiabetic Potential

Thiazolo[2,3-c][1,2,4]triazoles have been associated with antidiabetic activity . This compound could be studied for its potential to modulate blood glucose levels, either through the stimulation of insulin release or the enhancement of insulin sensitivity in peripheral tissues.

Insecticidal Properties

The structural complexity of this compound indicates potential use as an insecticide. It could affect the nervous system of insects or interfere with their hormonal pathways, leading to the development of new, more effective insecticidal agents .

Antioxidant Applications

Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. The compound’s potential antioxidant activity could be explored, possibly through its ability to neutralize free radicals or enhance the body’s own antioxidant defenses .

Anti-HIV Research

Given the ongoing search for effective anti-HIV medications, the compound’s unique structure could be investigated for its ability to inhibit key enzymes in the HIV life cycle, such as reverse transcriptase or integrase .

Eco-Friendly Synthesis Methods

The compound could also be used to develop greener synthesis methods for other chemicals. Its synthesis could be optimized to minimize waste and energy consumption, contributing to sustainable chemistry practices .

特性

IUPAC Name |

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN6OS3/c21-14-8-6-12(7-9-14)15-10-29-19-24-25-20(27(15)19)30-11-16(28)22-18-23-17(26-31-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXGSCFMQOLWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN6OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

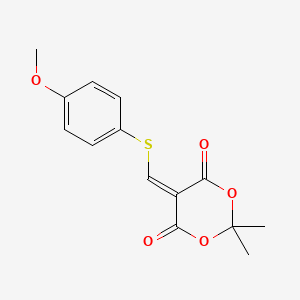

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

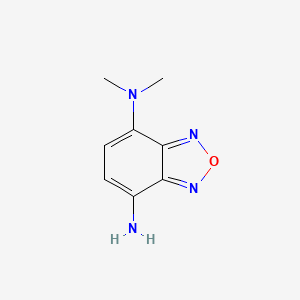

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

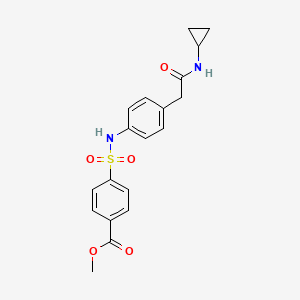

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)